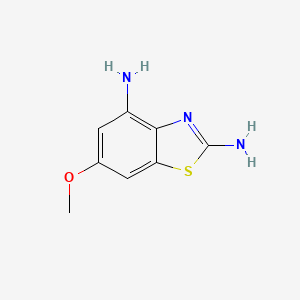

6-Methoxy-1,3-benzothiazole-2,4-diamine

CAS No.: 1071365-43-9

Cat. No.: VC2781545

Molecular Formula: C8H9N3OS

Molecular Weight: 195.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1071365-43-9 |

|---|---|

| Molecular Formula | C8H9N3OS |

| Molecular Weight | 195.24 g/mol |

| IUPAC Name | 6-methoxy-1,3-benzothiazole-2,4-diamine |

| Standard InChI | InChI=1S/C8H9N3OS/c1-12-4-2-5(9)7-6(3-4)13-8(10)11-7/h2-3H,9H2,1H3,(H2,10,11) |

| Standard InChI Key | ZZXLVXIUIJDEKG-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C2C(=C1)SC(=N2)N)N |

| Canonical SMILES | COC1=CC(=C2C(=C1)SC(=N2)N)N |

Introduction

Chemical Structure and Properties

6-Methoxy-1,3-benzothiazole-2,4-diamine is a heterocyclic compound containing a benzothiazole core with two amino groups at positions 2 and 4, and a methoxy group at position 6. The compound's structural characteristics are fundamental to understanding its reactivity and biological behavior.

Basic Structural Information

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₉N₃OS |

| Molecular Weight | 195.24 g/mol |

| Structural Features | Benzothiazole core with 2,4-diamino and 6-methoxy substitution |

| Classification | Heterocyclic aromatic compound |

The presence of the methoxy group at position 6 and two amino groups at positions 2 and 4 gives this compound distinctive chemical and biological properties compared to other benzothiazole derivatives .

Physical Properties

While specific experimental data for 6-Methoxy-1,3-benzothiazole-2,4-diamine is limited, its physical properties can be estimated based on similar compounds:

| Property | Estimated Value |

|---|---|

| Physical State | Solid at room temperature |

| Melting Point | Approximately 190-210°C (estimated from similar compounds) |

| Solubility | Soluble in organic solvents (DMSO, DMF, methanol), limited water solubility |

| Stability | Stable under normal conditions |

The methoxy group at position 6 would likely increase the compound's polarity compared to methyl-substituted analogs, potentially affecting its solubility profile and intermolecular interactions .

Synthesis Methods

Several synthetic approaches can be employed to prepare 6-Methoxy-1,3-benzothiazole-2,4-diamine, drawing from established methods for similar benzothiazole derivatives.

Conventional Synthesis Routes

The preparation of 6-Methoxy-1,3-benzothiazole-2,4-diamine typically involves the following approaches:

From Substituted Anilines

One potential synthesis route involves the reaction of appropriately substituted anilines with thiocyanate reagents, followed by cyclization:

-

Condensation of 4-methoxy-substituted aniline with ammonium thiocyanate in the presence of bromine as a catalyst.

-

Cyclization to form the benzothiazole ring.

-

Introduction of the second amino group at position 4 through nitration followed by reduction .

From 2-Aminothiophenol Derivatives

Another approach utilizes 2-aminothiophenol derivatives:

-

Reaction of 2-amino-5-methoxythiophenol with appropriate reagents to form the 2-amino-6-methoxybenzothiazole.

-

Introduction of the second amino group at position 4 through directed functionalization .

Modern Synthetic Approaches

Recent advances in synthetic methodologies have led to more efficient approaches:

Microwave-Assisted Synthesis

According to research on similar benzothiazole derivatives, microwave irradiation can significantly enhance reaction efficiency:

-

The reaction of 6-methoxy-1,3-benzothiazol-2-amine with appropriate reagents under microwave conditions can reduce reaction times from hours to minutes.

-

This approach offers advantages including higher yields, shorter reaction times, and reduced waste .

As reported by Vrushali et al. (2015), a synthesis involving 6-methoxy-1,3-benzothiazol-2-amine in dry acetone with potassium carbonate under microwave irradiation for 120 seconds, followed by addition of ethyl chloroacetate and further irradiation, represents a promising approach that could be adapted for the synthesis of 6-Methoxy-1,3-benzothiazole-2,4-diamine .

Biological Activities and Applications

Based on the structural features and biological profiles of similar benzothiazole derivatives, 6-Methoxy-1,3-benzothiazole-2,4-diamine shows potential for various biological activities.

Antimicrobial Properties

Benzothiazole derivatives have demonstrated significant antimicrobial activities against various pathogens:

| Organism Type | Potential Activity | Mechanism |

|---|---|---|

| Gram-positive bacteria | Moderate to high | Enzyme inhibition, disruption of cell wall synthesis |

| Gram-negative bacteria | Variable | Dependent on substituent patterns |

| Fungi | Moderate | Interference with ergosterol biosynthesis |

The presence of the methoxy group at position 6 and amino groups at positions 2 and 4 may enhance antimicrobial efficacy, particularly against Gram-positive bacteria such as Micrococcus luteus and Staphylococcus species .

Anti-inflammatory Activity

Several benzothiazole derivatives have shown notable anti-inflammatory properties:

-

Compounds with methoxy substitution at position 6 have demonstrated anti-inflammatory effects in animal models.

-

The presence of electron-releasing groups such as methoxy on C6 of the benzothiazole ring has been identified as beneficial for anti-inflammatory activity .

Studies on similar compounds suggest that 6-Methoxy-1,3-benzothiazole-2,4-diamine could potentially reduce inflammatory responses by inhibiting pro-inflammatory mediators .

Structure-Activity Relationships

Understanding the structure-activity relationships of 6-Methoxy-1,3-benzothiazole-2,4-diamine provides valuable insights into optimizing its biological properties.

Impact of Functional Groups

The specific positioning and nature of functional groups significantly influence the compound's biological activity:

| Functional Group | Position | Effect on Activity |

|---|---|---|

| Methoxy (-OCH₃) | 6 | Enhances anti-inflammatory activity, improves membrane permeability |

| Amino (-NH₂) | 2 | Essential for antimicrobial activity, contributes to binding with biological targets |

| Amino (-NH₂) | 4 | May enhance antileishmanial activity, modulates pharmacokinetic properties |

Research indicates that the addition of an amino group at position 4 or the presence of a methoxy group at position 6 can significantly affect the compound's biological profile .

Comparison with Related Compounds

Comparing 6-Methoxy-1,3-benzothiazole-2,4-diamine with structurally similar compounds provides valuable insights:

| Compound | Structural Difference | Comparative Activity |

|---|---|---|

| 6-Methyl-1,3-benzothiazole-2,4-diamine | Methyl instead of methoxy at position 6 | Less polar, potentially different binding properties |

| 6-Methoxy-1,3-benzothiazole-2-amine | Lacks amino group at position 4 | Demonstrated antimicrobial and anti-inflammatory activity |

| 6-Ethoxy-1,3-benzothiazole-2,4-diamine | Ethoxy instead of methoxy at position 6 | Similar activity profile with potentially different pharmacokinetics |

The comparison reveals that the methoxy group at position 6 and the diamino functionality at positions 2 and 4 collectively contribute to the compound's unique properties and potential therapeutic applications .

Spectroscopic Characterization

Spectroscopic data provides essential information for structural confirmation and purity assessment of 6-Methoxy-1,3-benzothiazole-2,4-diamine.

Infrared Spectroscopy

Based on similar benzothiazole derivatives, the following infrared spectroscopic features would be expected:

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H (amino) stretching | 3300-3400 |

| Aromatic C-H stretching | 3000-3100 |

| C=N stretching | 1600-1630 |

| C-O-C (methoxy) stretching | 1200-1250 |

| C-S stretching | 690-720 |

These spectral features would be crucial for confirming the presence of the expected functional groups in the synthesized compound .

Nuclear Magnetic Resonance

The ¹H NMR spectral data would likely show distinctive patterns:

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH₂ (position 2) | 5.0-5.5 | Broad singlet |

| NH₂ (position 4) | 3.8-4.2 | Broad singlet |

| OCH₃ | 3.8-3.9 | Singlet |

| Aromatic protons | 6.5-7.5 | Complex pattern |

For ¹³C NMR, signals corresponding to the methoxy carbon (55-60 ppm), aromatic carbons (110-160 ppm), and the C=N carbon (approximately 165 ppm) would be expected .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume